2-(5-Chloropyrimidin-2-yl)acetonitrile

Lipophilicity Drug-likeness Permeability

Medicinal chemists designing CNS-focused fragment libraries often face scaffolds with suboptimal lipophilicity and ambiguous regioselectivity. 2-(5-Chloropyrimidin-2-yl)acetonitrile resolves these constraints. • **Position-Specific Reactivity:** The 5-Cl substitution activated by the 2-acetonitrile enables selective SNAr displacement without nitrile side reactions, unlike 4-yl isomers. • **Physicochemical Precision:** logP of 1.19608 and TPSA of 49.57 Ų achieve an optimal CNS MPO score, balancing BBB permeability and aqueous solubility. • **Supply Reliability:** Consistent ≥98% purity minimizes chlorinated by-product risk, ensuring compliance with rigorous preclinical impurity profiling specifications.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Cat. No. B11810005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloropyrimidin-2-yl)acetonitrile
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CC#N)Cl
InChIInChI=1S/C6H4ClN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
InChIKeyFIZKBAJLLSRSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloropyrimidin-2-yl)acetonitrile – Defined Pyrimidine Building Block


2-(5-Chloropyrimidin-2-yl)acetonitrile (CAS 1227581-41-0) is a chlorinated pyrimidine‑acetonitrile hybrid that serves as a versatile small‑molecule scaffold in medicinal chemistry and fragment‑based library design . The compound presents a chlorine atom at the pyrimidine 5‑position and an acetonitrile side chain at the 2‑position; this arrangement imposes a specific dipole moment, hydrogen‑bond acceptor profile (3 acceptors, 0 donors), and a computed logP of 1.19608, which collectively define its solubility and permeability boundaries .

Fragment-Based Design
Predicted physicochemical profile aligns with CNS MPO criteria for fragment library enumeration.
SNAr Chemistry
5‑chloro substituent activated by electron‑withdrawing acetonitrile enables selective nucleophilic displacement.
Acceptor-Only Scaffold
Zero hydrogen‑bond donors simplifies pharmacophore modeling and fragment linking campaigns.

Why Positional Isomers Cannot Be Interchanged


Simply substituting 2-(5-chloropyrimidin-2-yl)acetonitrile with its positional isomers—such as 2-(2-chloropyrimidin-5-yl)acetonitrile or 2-(5-chloropyrimidin-4-yl)acetonitrile—alters the vector angle of the nitrile nucleophile, the steric environment around the chlorine leaving group, and the overall lipophilicity . Even minor shifts in the chlorine position change the calculated logP by 0.3–0.5 log units and modify the topological polar surface area (TPSA), directly affecting reaction kinetics in nucleophilic aromatic substitution (SNAr) and passive membrane permeability when the scaffold is advanced to a lead series [1]. The following section provides the quantitative basis for this position‑dependent behavior.

!
Positional isomers shift logP by several tenths of a unit and alter TPSA, affecting permeability predictions and reaction kinetics.
!
Chlorine regioisomerism changes SNAr activation profile and may introduce competing side reactions not observed with the target 2‑(5‑chloropyrimidin‑2‑yl) scaffold.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Divergence: Balanced logP vs. Isomers

The 2‑(5‑chloropyrimidin‑2‑yl) regioisomer returns a calculated logP of 1.19608 . By contrast, the 4‑yl isomer (CAS 1261737‑95‑4) is predicted to be more polar due to the chlorine placement para to the ring nitrogen, while the 5‑yl isomer (CAS 1000565‑07‑0) shifts the nitrile group from the 2‑ to the 5‑position, increasing logP into the 1.5–1.8 range [1]. The measured difference of approximately 0.3–0.6 log units places the target compound in a narrower lipophilicity window that better satisfies the Rule‑of‑5 for CNS‑oriented fragment libraries.

Lipophilicity Divergence
Class-level
ΔlogP ≈ +0.2 to +0.6 vs. more polar isomers; –0.2 to –0.6 vs. more lipophilic isomers
Intermediate logP aligns with CNS fragment library design.
Calculated logP; verify experimentally.
Lipophilicity Drug-likeness Permeability

TPSA Advantage: Lowest Rotatable Bond Count

The target compound records a TPSA of 49.57 Ų and a single rotatable bond (CH₂‑CN) . The 4‑yl isomer possesses an identical TPSA but a different dipole orientation, while the 5‑yl isomer, with the nitrile attached to the electron‑rich C5, shows a slightly higher TPSA (≈51–53 Ų) and two rotatable bonds . In fragment‑based screening, a TPSA below 60 Ų combined with minimal rotational freedom correlates with higher ligand efficiency and better oral bioavailability prediction scores [1].

TPSA & Rotatable Bonds
Class-level
TPSA 49.57 Ų, 1 rotatable bond vs. 5‑yl isomer TPSA ~51–53 Ų, 2 rotatable bonds
Lower TPSA and rigidity support oral bioavailability predictions.
Based on SMILES descriptors; confirm via experimental PSA.
Fragment-based drug discovery Ligand efficiency Permeability

Purity Benchmarking: 98% Routine Achievement

Multiple vendors list 2-(5-chloropyrimidin-2-yl)acetonitrile at ≥98% purity (HPLC) . The 4‑yl isomer is also supplied at 98% [1], and the 5‑yl isomer at 97–98% . Thus, the 2‑yl isomer achieves the upper purity tier observed for this compound class, ensuring minimal batch‑to‑batch variability in multi‑step syntheses where trace chloropyrimidine by‑products could poison palladium catalysts or generate genotoxic impurities.

Purity Consistency
Cross-study comparable
Target: 98%; Isomers: 97–98%
Top purity tier ensures reliable multi-step synthesis.
Supplier COA data; verify lot-specific purity.
Purity Quality control Synthesis reproducibility

Acceptor/Donor Profile: Zero Donors, Pure Acceptor Scaffold

2-(5-Chloropyrimidin-2-yl)acetonitrile contains 3 hydrogen‑bond acceptors (pyrimidine N1, N3, and nitrile N) and 0 hydrogen‑bond donors . This is identical to the 4‑yl isomer but contrasts with the 5‑yl isomer, where the nitrile is attached at C5 and the acceptor count rises to 4 (additional pyrimidine acceptor contribution) while still maintaining 0 donors . A donor‑free, purely acceptor profile is preferred for fragment linking because it avoids donor‑donor clashes during crystal soaking and simplifies pharmacophore modeling [1].

H‑Bond Profile
Class-level
3 HBA, 0 HBD vs. 5‑yl isomer 4 HBA, 0 HBD
Donor-free, acceptor-only scaffold reduces false positives.
Class-level guidance on fragment library design.
Fragment-based screening Ligand efficiency Scaffold decoration

Recommended Procurement Scenarios


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The logP of 1.19608 and TPSA of 49.57 Ų situate this scaffold within the optimal CNS MPO (Multi‑Parameter Optimization) score range. Procurement for a CNS‑focused fragment collection benefits from the intermediate lipophilicity that balances blood‑brain barrier permeation with aqueous solubility .

Late-Stage SNAr Diversification

The chlorine at the 5‑position of the pyrimidine ring is activated toward nucleophilic aromatic substitution by the electron‑withdrawing acetonitrile moiety at the 2‑position. This regiochemistry permits selective displacement with amines, alkoxides, or thiols without competing side reactions at the nitrile, a property that the 4‑yl isomer does not offer in the same selectivity window .

PROTAC Linker Design with Acceptor-Only Pharmacophores

With 3 hydrogen‑bond acceptors and 0 donors, 2-(5-chloropyrimidin-2-yl)acetonitrile can serve as a rigid, vector‑defined linker element in PROteolysis‑TArgeting Chimeras (PROTACs). Its donor‑free nature minimizes entropic binding penalties and reduces off‑target hydrogen‑bond interactions that can compromise ternary complex formation [1].

High-Purity Intermediate for cGMP-Adjacent Synthesis

The consistently demonstrated 98% purity across multiple vendors makes this compound a reliable intermediate for medicinal chemistry campaigns that demand rigorous impurity profiling, such as the synthesis of pre‑clinical candidate batches where chlorinated by‑products must be controlled below 0.15% .

Application
Selection Property
Validation Focus
CNS Fragment Library Design
Predicted intermediate lipophilicity and low TPSA
CNS MPO score verification and BBB permeability assays
Late-Stage SNAr Diversification
5‑chloro regiochemistry with electron‑withdrawing acetonitrile activation
Selective displacement and side‑reaction profiling
PROTAC Linker Design
Donor-free, rigid acceptor‑only scaffold
Ternary complex integrity and off‑target hydrogen bonding evaluation
High‑Purity Preclinical Synthesis
Supplier-verified high purity (class‑leading tier)
Impurity profiling and catalyst compatibility tests
Quote Request

Request a Quote for 2-(5-Chloropyrimidin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.